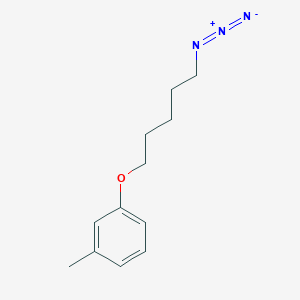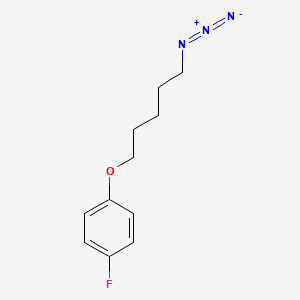
1-((5-Azidopentyl)oxy)-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Azidopentyl)oxy)-3-fluorobenzene is an organic compound that features both an azido group and a fluorobenzene moiety This compound is of interest due to its unique chemical structure, which combines the reactivity of the azido group with the properties of the fluorobenzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Azidopentyl)oxy)-3-fluorobenzene typically involves the following steps:
Preparation of 5-azidopentanol: This can be achieved by reacting 5-bromopentanol with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Etherification: The 5-azidopentanol is then reacted with 3-fluorophenol in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the presence of the azido group, which can be explosive under certain conditions.
化学反応の分析
Types of Reactions: 1-((5-Azidopentyl)oxy)-3-fluorobenzene can undergo various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the fluorine atom.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions, often referred to as “click chemistry.”
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Triazoles: Formed from cycloaddition reactions with alkynes.
Substituted Fluorobenzenes: Formed from nucleophilic aromatic substitution reactions.
科学的研究の応用
1-((5-Azidopentyl)oxy)-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Potentially used in the development of new materials with unique properties due to the presence of both azido and fluorobenzene functionalities.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of molecules that can interact with biological targets through the azido group.
作用機序
The mechanism of action of 1-((5-Azidopentyl)oxy)-3-fluorobenzene largely depends on the specific application and the type of reaction it undergoes. For example:
Cycloaddition Reactions: The azido group reacts with alkynes to form triazoles, which can then interact with biological targets or be used in materials science applications.
Substitution Reactions: The fluorobenzene ring can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activity.
類似化合物との比較
1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene: Similar in structure but with a benzyloxy group instead of a fluorine atom.
1,5-bis[(5-azidopentyl)oxy]pentane: Contains two azido groups and is used in similar applications.
This detailed overview provides a comprehensive understanding of 1-((5-Azidopentyl)oxy)-3-fluorobenzene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
1-(5-azidopentoxy)-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-10-5-4-6-11(9-10)16-8-3-1-2-7-14-15-13/h4-6,9H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMVCBFUKSMBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159892.png)
![4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159900.png)
![3-Isopropoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159912.png)
![4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159919.png)
![4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159920.png)
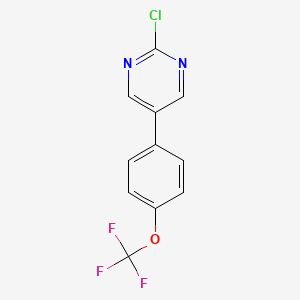

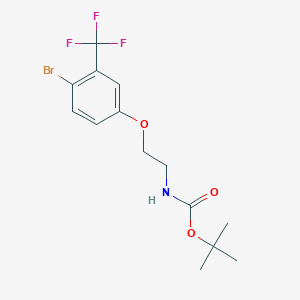
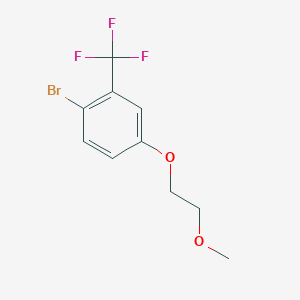
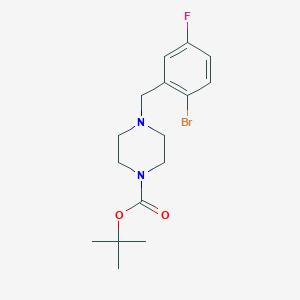
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B8159970.png)
